molecular formula C15H12N2 B157063 2-Methyl-3-phenylquinoxaline CAS No. 10130-23-1

2-Methyl-3-phenylquinoxaline

Numéro de catalogue: B157063
Numéro CAS: 10130-23-1
Poids moléculaire: 220.27 g/mol
Clé InChI: FPAQDFDMDUFBPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-phenyl-3-methyl-Quinoxaline is a synthetic intermediate useful for pharmaceutical synthesis.

Activité Biologique

2-Methyl-3-phenylquinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Quinoxaline Derivatives

Quinoxaline and its derivatives have been recognized for a wide range of therapeutic properties, including:

  • Anticancer : Inhibiting cancer cell proliferation.
  • Antiviral : Effective against various viral infections.
  • Antimicrobial : Active against bacteria and fungi.
  • Anti-inflammatory : Reducing inflammation in various models.

This compound is particularly noted for its role as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor , showcasing modest inhibitory activity against this target .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : This compound inhibits PDGF signaling pathways, which are crucial in cell proliferation and survival, particularly in cancerous cells .
  • Antiviral Activity : It has shown potential antiviral effects, particularly against dengue virus (DENV), where structural modifications have led to enhanced activity .
  • Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HCT-116 and MCF-7 .

Anticancer Activity

A study evaluated the anticancer properties of various quinoxaline derivatives, including this compound. The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines, indicating significant antiproliferative activity .

CompoundCell LineIC50 (μg/mL)
This compoundHCT-1161.9
MCF-77.52

Antiviral Activity

Research focused on the antiviral properties of quinoxaline derivatives found that modifications at specific positions significantly impacted their efficacy against DENV. For instance, the introduction of electron-donating groups enhanced antiviral activity. The most active derivative showed an EC50 value of approximately 0.81 μM, outperforming ribavirin in terms of potency .

CompoundVirusEC50 (μM)
This compoundDENV0.81
RibavirinDENV12.61

Case Studies

  • Inhibition Studies : In vitro studies indicated that this compound could inhibit COX-2 expression in liver cells, suggesting a potential mechanism for its anti-inflammatory and antiviral effects .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies highlighted that modifications on the quinoxaline structure could lead to increased biological activity, emphasizing the importance of electronic properties and sterics in drug design .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2-Methyl-3-phenylquinoxaline exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's mechanism involves binding to DNA, thereby inhibiting the replication of pathogens .

Table 1: Antimicrobial Efficacy of this compound

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis166.25 µg/ml
Pseudomonas aeruginosa1412.5 µg/ml

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies showed that derivatives of this compound could inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/ml, indicating potent activity against these cancer types .

Table 2: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/ml)
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoatesHCT-1161.9
N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamidesMCF-72.3

Industrial Applications

In the industrial sector, this compound is utilized in developing materials with specific electronic properties, such as organic semiconductors. Its ability to form stable complexes with various metals makes it a candidate for applications in organic electronics and photovoltaics .

Case Studies

  • Antiviral Research : A comprehensive review highlighted quinoxalines' potential as antiviral agents against respiratory pathogens, including influenza and coronaviruses . The study emphasized structure–activity relationships (SAR) that guide the development of effective antiviral drugs.
  • Synthesis of New Derivatives : A recent investigation synthesized several new quinoxaline derivatives, demonstrating improved biological activities compared to their parent compounds. This research focused on modifying the quinoxaline scaffold to enhance its therapeutic potential against cancer .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-3-phenylquinoxaline, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 1,2-phenylenediamine with pyruvophenone (methyl benzoylacetate) under catalytic conditions. reports a 97% yield using this method, while describes an NH2_2OH-HCl-mediated α-methylsulfonylation approach yielding 80%. Key factors affecting yield include:

  • Catalyst choice : Copper(I) chloride (CuCl) enhances cyclization efficiency in some quinoxaline syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., chlorobenzene) improve reaction homogeneity .
  • Temperature : Elevated temperatures (e.g., 343 K) accelerate condensation but may require careful monitoring to avoid side reactions .

Q. How is this compound characterized using NMR spectroscopy?

Key NMR features ():

  • 1^1H NMR (CDCl3_3): δ 8.05–8.02 (m, 1H, aromatic), 7.63–7.36 (m, 7H, aromatic), 2.69 (s, 3H, CH3_3).
  • 13^{13}C NMR : Distinct signals at δ 154.4 (quinoxaline C=N), 24.0 (CH3_3).
    Methodological tip: Use deuterated solvents (e.g., CDCl3_3) and reference tetramethylsilane (TMS) for calibration.

Q. What are the common reactivity patterns of this compound in organic transformations?

  • Hydrogenation : Catalytic hydrogenation produces tetrahydroquinoxalines with stereochemical control (41% yield, 79% ee for cis isomer) .
  • Inertness toward maleic anhydride : Unlike 2,3-dimethylquinoxaline, the methyl and phenyl substituents sterically hinder Diels-Alder reactivity .

Q. How can crystallographic data inform structural analysis of quinoxaline derivatives?

Single-crystal X-ray diffraction (e.g., ) reveals:

  • Dihedral angles between aromatic rings (e.g., 49.32° between quinoxaline and phenyl groups) .
  • Intermolecular interactions (C–H⋯π, π–π stacking) influencing packing and stability .
    Methodology: Grow crystals via slow evaporation (e.g., hexanes/EtOAC) and use software like DIAMOND for visualization .

Q. What safety protocols are recommended for handling this compound?

  • Protective gear : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Waste disposal : Segregate organic waste and use licensed disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does stereoselectivity in the hydrogenation of this compound depend on substituent effects?

Asymmetric hydrogenation using chiral catalysts (e.g., Rh or Ir complexes) yields cis-tetrahydroquinoxaline with 79% ee, influenced by:

  • Steric bulk : The phenyl group directs face-selective adsorption on the catalyst .
  • Electronic effects : Electron-withdrawing substituents may alter transition-state geometry .
    Methodology: Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. How can crystallographic data resolve contradictions in reported reactivity?

For example, notes inertness toward maleic anhydride, while other quinoxalines react. Crystallography clarifies:

  • Steric hindrance : The 3-phenyl group blocks access to reactive sites .
  • Electronic effects : Reduced electron density at the quinoxaline core limits electrophilic attack .

Q. What computational tools predict synthetic pathways or pharmacological activity?

  • Retrosynthetic analysis : Use databases (PubChem, Reaxys) to identify feasible precursors and reaction conditions .
  • Molecular docking : Screen derivatives against biological targets (e.g., kinases) to prioritize anti-proliferative candidates .

Q. How do reaction conditions influence regioselectivity in quinoxaline functionalization?

  • Electrophilic substitution : Electron-rich positions (C-6/C-7) are favored under acidic conditions .
  • Catalytic cross-coupling : Palladium catalysts enable C–H activation at sterically accessible sites .

Q. What methodologies assess the environmental stability of this compound?

  • Photodegradation studies : Expose to UV light and analyze breakdown products via LC-MS .
  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate aquatic toxicity .

Propriétés

IUPAC Name

2-methyl-3-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAQDFDMDUFBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323945
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10130-23-1
Record name 2-Methyl-3-phenylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.23 g of 1-phenyl-1,2-propanedione and 2.48 g of 1,2-phenylendiamine were refluxed in a chloroform solvent in nitrogen atmosphere for 4 hours. An organic layer was washed with 1 mol/L hydrochloric acid, and washed with a saturated salt solution, then, dried. The solvent was distilled off to give a ligand, 2-methyl-3-phenylquinoxaline (abbreviated as Hmpq) (pale orange powder, yields of 98%). A synthesis scheme of the step 1 (b-1) is represented as follows:
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 57397101
CID 57397101
2-Methyl-3-phenylquinoxaline
CID 57397101
CID 57397101
2-Methyl-3-phenylquinoxaline
CID 57397101
CID 57397101
2-Methyl-3-phenylquinoxaline
CID 57397101
CID 57397101
CID 57397101
2-Methyl-3-phenylquinoxaline
CID 57397101
CID 57397101
2-Methyl-3-phenylquinoxaline
CID 57397101
CID 57397101
2-Methyl-3-phenylquinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.